molecular formula C14H12BrNO B127465 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide CAS No. 147404-72-6

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

Cat. No. B127465
CAS RN: 147404-72-6
M. Wt: 290.15 g/mol
InChI Key: POWXVFIRWRUILN-UHFFFAOYSA-N
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Description

“4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide” is a chemical compound that is used as an analytical method in drug discovery and development . It is also known as 4-Phenylbenzyl bromide and is used in laboratory chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4′-methyl-2- (N-trityl-1H-tetrazol-5-yl) biphenyl was brominated with N-bromosuccinimide (NBS) in cyclohexane with 2,2′-azo-isobutyronitrile (AIBN) acting as an initiator to provide the title compound in 83.8% yield .


Molecular Structure Analysis

The molecular structure of “4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide” can be represented by the molecular formula C13H11Br . The InChI code for this compound is 1S/C13H11Br/c14-10-11-6-8-13 (9-7-11)12-4-2-1-3-5-12/h2-9H,10H2 .


Physical And Chemical Properties Analysis

The molecular weight of “4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide” is 247.13 g/mol . The compound is a crystal - powder .

Scientific Research Applications

Organic Synthesis

4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide: is a valuable intermediate in organic synthesis. It can be utilized for the preparation of various biphenyl derivatives through palladium-catalyzed cross-coupling reactions . These derivatives are crucial in the synthesis of complex organic molecules that have applications in pharmaceuticals, agrochemicals, and materials science.

Pharmacology

In pharmacological research, this compound serves as a precursor for the synthesis of small molecule libraries. These libraries are screened for biological activity, aiding in the discovery of new drugs. Its bromomethyl group is particularly reactive, allowing for subsequent functionalization to create diverse pharmacophores .

Material Science

The bromomethyl group in 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide is reactive towards various nucleophiles, making it suitable for the modification of surfaces or the construction of polymer frameworks. This reactivity can be harnessed to create novel materials with specific physical or chemical properties for use in electronics, coatings, and nanotechnology applications .

Analytical Chemistry

This compound can be used as a standard or reference material in chromatography and mass spectrometry. Its well-defined structure and properties allow for the calibration of analytical instruments and the development of new analytical methods, which are essential for quality control in various industries .

Environmental Studies

The environmental behavior of brominated biphenyl compounds, including 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide , is of interest due to their potential as persistent organic pollutants. Studies on their degradation, bioaccumulation, and toxicity are important for assessing environmental risks and developing remediation strategies .

Biochemistry

In biochemistry, the compound’s ability to undergo further functionalization makes it a candidate for the design of probes and reagents. These can be used to study biological processes, enzyme activities, and protein interactions, providing insights into cellular mechanisms and disease pathology .

Safety and Hazards

“4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[4-(bromomethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWXVFIRWRUILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570189
Record name 4'-(Bromomethyl)[1,1'-biphenyl]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

CAS RN

147404-72-6
Record name 4'-(Bromomethyl)[1,1'-biphenyl]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4'-methylbiphenyl-2-carboxamide (2.1 g), N-bromo-succinimide (2.5 g) and azobisisobutyronitrate (AIBN; 82 mg) in benzene (20 ml) was stirred for 20 hours at 60° to 70° C. Resulting crystalline precipitates were collected by filtration, washed with isopropylether and suspended in water. The suspension was stirred for 30 minutes, and insoluble materials were collected by filtration and dried to give crude crystals. Recrystallization from ethyl acetate methanol afforded colorless needles (1.6 g, 55%), m.p. 220°-221° C. (decomp.).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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